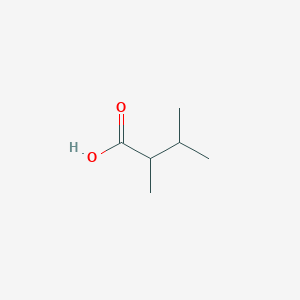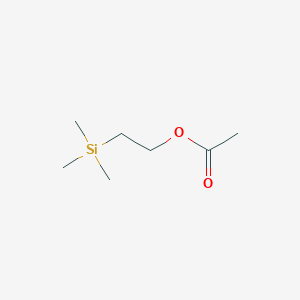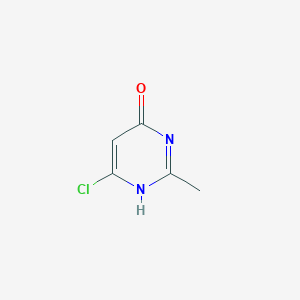
6-Chloro-2-Methyl-4-Pyrimidinol
描述
The compound of interest, 6-Chloro-2-Methyl-4-Pyrimidinol, is a chlorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. They are important components of nucleotides in DNA and RNA. Chlorinated pyrimidines, such as the one , often exhibit a range of biological activities and can serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of chlorinated pyrimidines can be complex, involving multiple steps and various chemical reactions. For instance, an efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one was achieved starting from dimethyl malonate, demonstrating the potential for large-scale production . Similarly, the synthesis of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives indicates the versatility of chlorinated pyrimidines in generating compounds with potential anticancer activity . These syntheses often require careful control of reaction conditions and the use of catalysts to achieve the desired products.
Molecular Structure Analysis
The molecular structure of chlorinated pyrimidines can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives was confirmed by X-ray analysis . Additionally, the reaction of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate and subsequent methylation led to products whose structures were determined by X-ray and NMR analyses . These studies highlight the importance of structural characterization in understanding the properties of chlorinated pyrimidines.
Chemical Reactions Analysis
Chlorinated pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the selective production of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a chlorinated pyrazolo[3,4-d]pyrimidine derivative . The reactivity of these compounds can be exploited to create a wide array of derivatives with different substituents, which can significantly alter their biological activity and physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyrimidines are influenced by their molecular structure. For instance, the crystal structure of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one revealed a boat conformation of the pyrimidine ring, which can affect its reactivity and interaction with other molecules . The isostructural nature of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analog, as well as their ability to form hydrogen-bonded sheets, demonstrates the significance of intermolecular interactions in determining the solid-state properties of these compounds .
科学研究应用
Pesticide Exposure Biomarkers
Children are exposed to a variety of pesticides from both outdoor and indoor sources. Studies conducted by the EPA have focused on children's exposure to organophosphate and pyrethroid pesticides, including the metabolites of chlorpyrifos and diazinon. Metabolite concentration measurements in urine have provided insights into exposure trends, spatial and temporal patterns, and highlighted areas requiring further research. These findings underscore the importance of understanding pesticide exposure mechanisms to develop better safety standards and interventions (Egeghy et al., 2011).
Synthetic Applications in Medicinal Chemistry
The pyranopyrimidine core is crucial in medicinal and pharmaceutical industries for its synthetic versatility and bioavailability. Recent research has emphasized the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This work highlights the broad applicability of such scaffolds in drug development, offering potential for the creation of new lead molecules (Parmar, Vala, & Patel, 2023).
Anti-Alzheimer's Drug Development
Research on pyrimidine derivatives has identified their potential as therapeutics for Alzheimer's disease. The structural activity relationship (SAR) approach has been highlighted as a key strategy for the development of new anti-Alzheimer's agents, underlining the importance of pyrimidine moieties in medicinal chemistry (Das et al., 2021).
Anti-inflammatory and Anticancer Activities
Pyrimidines display a range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent reviews have summarized the synthesis, mechanisms, and structure-activity relationships of pyrimidine derivatives, providing guidance for the development of new compounds with enhanced activities and reduced toxicity (Rashid et al., 2021).
Molecular Interactions and Tautomerism
Studies on the tautomerism of nucleic acid bases, including pyrimidines, have provided insights into how molecular interactions can influence tautomeric equilibria, significantly impacting biological processes and the stability of genetic material. This research has implications for understanding mutation mechanisms and the design of nucleic acid-based drugs (Person et al., 1989).
属性
IUPAC Name |
4-chloro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNANRGHPXMUJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304414 | |
| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-Methyl-4-Pyrimidinol | |
CAS RN |
17551-52-9 | |
| Record name | 17551-52-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methyl-4-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)


![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

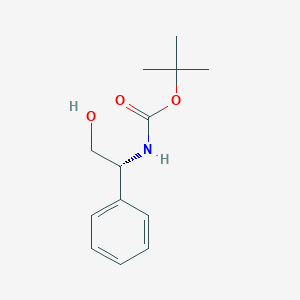
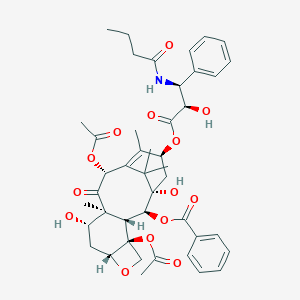


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
